2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin
Brand Name: Vulcanchem
CAS No.: 59389-72-9
VCID: VC0105189
InChI:
SMILES:
Molecular Formula: C₂₆H₂₉N₃O₁₀
Molecular Weight: 543.52

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin

CAS No.: 59389-72-9

Cat. No.: VC0105189

Molecular Formula: C₂₆H₂₉N₃O₁₀

Molecular Weight: 543.52

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin - 59389-72-9

Specification

CAS No. 59389-72-9
Molecular Formula C₂₆H₂₉N₃O₁₀
Molecular Weight 543.52

Introduction

Chemical Structure and Basic Properties

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin (CAS 59389-72-9) is a synthetic flavin derivative characterized by its isoalloxazine core and a ribityl side chain fully acetylated at positions 2, 3, 4, and 5. Its molecular formula is C₂₆H₂₉N₃O₁₀, with a molecular weight of 543.52 g/mol. The compound exists as a yellow solid and exhibits solubility in dichloromethane .

Structural Features

The isoalloxazine moiety lacks a nitrogen atom at position 5, distinguishing it from natural flavins like riboflavin. Instead, it features a carbon atom at this position, which alters its redox and spectroscopic properties. The ribityl chain is fully acetylated, serving as a protective group during synthetic manipulations .

PropertyValueSource
CAS Number59389-72-9
Molecular FormulaC₂₆H₂₉N₃O₁₀
Molecular Weight543.52 g/mol
AppearanceYellow solid
SolubilityDichloromethane

Synthetic Pathways and Intermediate Role

This compound serves as a critical intermediate in the synthesis of 5-deazariboflavin (D203220) and its coenzyme forms, such as 5-deazaflavin adenine dinucleotide (5-dFAD). The acetylation of the ribityl hydroxyl groups prevents undesired reactions during subsequent steps, such as coupling with uracil derivatives or enzymatic phosphorylation .

Key Synthesis Steps

  • Protection of Ribityl Hydroxyls: Acetylation using acetic anhydride in pyridine ensures stability during further reactions .

  • Coupling with Uracil Derivatives: The protected ribityl-aniline intermediate undergoes condensation with 6-chlorouracil to form the isoalloxazine core .

  • Ring Closure at C5: Cyclization reactions finalize the isoalloxazine structure, followed by deprotection of acetyl groups to yield 5-deazariboflavin .

Enzymatic Conversion to Coenzyme Forms

After deprotection, 5-deazariboflavin is enzymatically phosphorylated and adenylylated to form 5-deazaFMN and 5-deazaFAD. This process utilizes FAD synthetase complexes from Brevibacterium ammoniagenes, which catalyze sequential phosphorylation and adenylylation .

Biochemical Applications and Research Findings

The compound’s utility extends beyond synthesis; it enables studies on flavin-dependent enzymes and photoreactivation mechanisms.

Role in Photoreactivation Enzyme Studies

5-Deazariboflavin derivatives, synthesized from this intermediate, are used to probe the action of photoreactivation enzymes. These analogues participate in photosensitized cleavage of thymine dimers, mimicking natural flavin cofactors but with altered redox properties .

Auxiliary Chromophores in Photolyases

Recent studies highlight the interaction between 5-deazariboflavin derivatives and auxiliary chromophores like 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF). These compounds enhance the kinetic stability of reduced FAD (FADH⁻) in photolyases, enabling bifunctional repair activities .

Comparative Analysis with Related Compounds

1-Deazariboflavin Derivatives

In contrast to 5-deazariboflavin, 1-deazariboflavin analogues lack the nitrogen at position 1, altering their electronic structure. These derivatives are less effective in photocatalytic applications due to reduced conjugation in the isoalloxazine ring .

Acetylated vs. Non-Acetylated Forms

The acetylated form ensures stability during synthesis but must be deprotected to generate bioactive 5-deazariboflavin. Non-acetylated derivatives are prone to hydrolysis and side reactions, limiting their utility in multi-step syntheses .

Challenges and Future Directions

Synthetic Limitations

Current synthesis routes face inefficiencies in coupling reactions and ring closure steps. Alternative methods, such as modified uracil precursors or catalytic systems, are under exploration .

Biological Relevance

Further research is needed to elucidate the role of 5-deazariboflavin derivatives in modulating redox states in photolyases. Studies on their interaction with auxiliary chromophores like 8-HDF could unveil novel photoprotective mechanisms .

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